LK-7
Overview
Description
The compound “LK-7” is a synthetic chemical known for its unique structure and properties It is formally named (1R,4S,7AS)-1-(1-formylprop-1-en-1-yl)-4-methoxy-2,4,5,6,7,7a-hexahydro-1H-isoindole-3-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LK-7 involves a multi-step process. The initial step typically includes the formation of a precursor compound through a series of reactions involving specific reagents and catalysts. The precursor is then subjected to further chemical transformations to yield the final product, this compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
LK-7 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
LK-7 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new drugs or therapeutic agents.
Medicine: this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance materials and coatings.
Mechanism of Action
The mechanism by which LK-7 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The binding of this compound to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to LK-7 include other isoindole derivatives and related organic molecules. Examples include:
- (1R,4S,7AS)-1-(1-formylprop-1-en-1-yl)-4-methoxy-2,4,5,6,7,7a-hexahydro-1H-isoindole-3-carboxylic acid
- (3R,3aS,7S)-7-methoxy-3-(1-oxobut-2-en-2-yl)-3,3a,4,5,6,7-hexahydro-2H-isoindole-1-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features and chemical properties. Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest. The presence of specific functional groups and stereochemistry further distinguishes this compound from other similar compounds.
Properties
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQPLMAHPNLOI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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